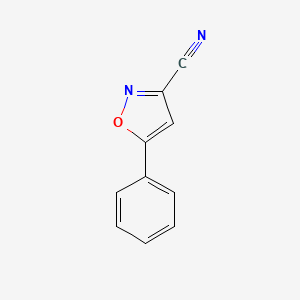
5-Phenylisoxazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylisoxazole-3-carbonitrile is a heterocyclic compound that features an isoxazole ring with a phenyl group at the 5-position and a nitrile group at the 3-position. Isoxazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylisoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetylene with nitrile oxides under specific conditions. For instance, the reaction can be catalyzed by copper(I) or ruthenium(II) in a (3+2) cycloaddition reaction . Another method involves the cyclization of intermediate compounds such as methyl 5-phenylisoxazole-3-carboxylate, which is then converted to the nitrile derivative .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods focus on eco-friendly and efficient synthetic strategies .
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylisoxazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The phenyl and nitrile groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and hydrazine hydrate. Reaction conditions often involve refluxing in methanolic conditions or using specific catalysts like 18-crown-6 .
Major Products Formed
Major products formed from these reactions include various substituted isoxazoles and their derivatives, which can have significant biological activities .
Aplicaciones Científicas De Investigación
5-Phenylisoxazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It serves as a precursor for developing new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Phenylisoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Phenylisoxazole-3-propionic acid
- 5-Phenylisoxazole-3-carbaldehyde
- Methyl 5-phenylisoxazole-3-carboxylate
Uniqueness
5-Phenylisoxazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group at the 3-position and phenyl group at the 5-position make it a valuable intermediate for synthesizing various biologically active compounds .
Propiedades
Fórmula molecular |
C10H6N2O |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
5-phenyl-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H |
Clave InChI |
WAQUHZFQSIZZTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NO2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


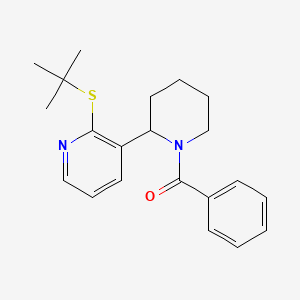

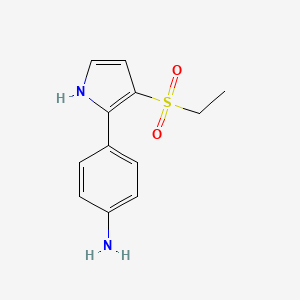

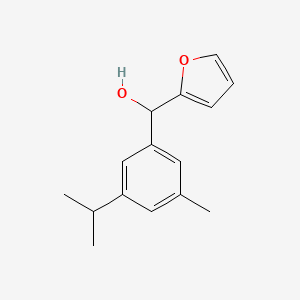





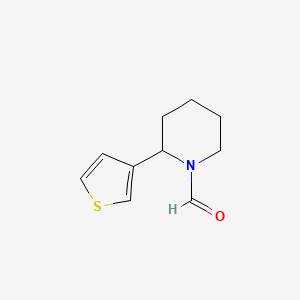
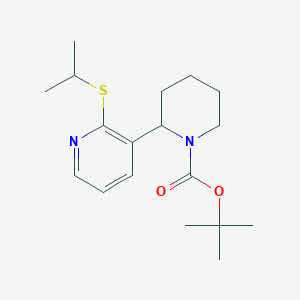
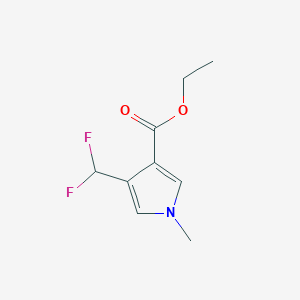
![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)
